molecular formula C13H16N2O B5256069 5-(2,2-dimethylpropyl)-3-phenyl-1,2,4-oxadiazole

5-(2,2-dimethylpropyl)-3-phenyl-1,2,4-oxadiazole

Cat. No.: B5256069
M. Wt: 216.28 g/mol
InChI Key: HIUROPJQZJETGL-UHFFFAOYSA-N
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Description

5-(2,2-Dimethylpropyl)-3-phenyl-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by its unique structure, which includes a five-membered ring containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,2-dimethylpropyl)-3-phenyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents. For instance, the reaction of 2,2-dimethylpropyl hydrazide with phenyl isocyanate followed by cyclization can yield the desired oxadiazole compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

5-(2,2-Dimethylpropyl)-3-phenyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.

    Substitution: The phenyl and dimethylpropyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can introduce new functional groups onto the phenyl or dimethylpropyl moieties.

Scientific Research Applications

5-(2,2-Dimethylpropyl)-3-phenyl-1,2,4-oxadiazole has diverse applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-(2,2-dimethylpropyl)-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The phenyl and dimethylpropyl groups can enhance the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,6-Bis(5-(2,2-dimethylpropyl)-1H-pyrazol-3-yl)pyridine: This compound shares the 2,2-dimethylpropyl group but has a different heterocyclic core.

    5-(2,2-Dimethylpropyl)nonane: Similar in the presence of the 2,2-dimethylpropyl group but lacks the oxadiazole ring.

Uniqueness

5-(2,2-Dimethylpropyl)-3-phenyl-1,2,4-oxadiazole is unique due to its oxadiazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-(2,2-dimethylpropyl)-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-13(2,3)9-11-14-12(15-16-11)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIUROPJQZJETGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC1=NC(=NO1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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